Guanosine 5'-diphosphate tris salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

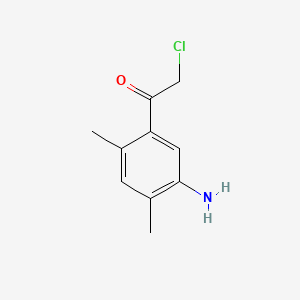

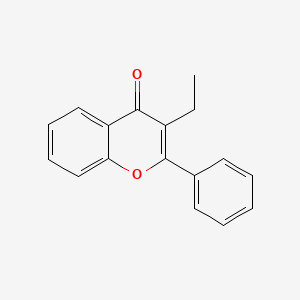

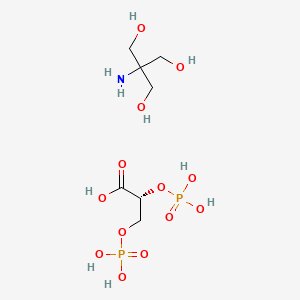

Guanosine 5’-diphosphate (GDP) is the diphosphate nucleoside of the purine guanine . It is involved in cell signaling via G-coupled protein receptors (GCPR) and guanine nucleotide exchange factors (GEF) and a variety of GTPases .

Synthesis Analysis

Guanosine 5’-diphosphate (GDP) can be synthesized in Escherichia coli as it is used as a substrate for biosynthesis of extracellular polysaccharide (EPS) . The metabolic pathway for biosynthesis of GDP in E. coli involves overexpression of GDP biosynthetic enzymes from mannose 6-phosphate . Overexpression of guanosine–inosine kinase (Gsk) led to a significant improvement of GDP production .Molecular Structure Analysis

The molecular formula of Guanosine 5’-diphosphate tris salt is C10H16N5O14P3 . The molecular weight is 649.30 g/mol .Chemical Reactions Analysis

Guanosine 5’-diphosphate (GDP) is interconvertible to guanosine by the action of ectonucleotidases and by nucleoside phosphorylase into guanine .Physical And Chemical Properties Analysis

Guanosine 5’-diphosphate tris salt appears as a white powder . Its solubility in water is 75 mg/mL .Applications De Recherche Scientifique

Bacterial Survival and Gene Expression Regulation : Guanosine 5′‐(tri)diphosphate, 3′‐diphosphate [(p)ppGpp] assists bacteria in surviving in limited environments and is a global transcription‐regulator of genes related to essential bacterial metabolic processes. Understanding the molecular mechanisms of (p)ppGpp is vital for comprehending how bacteria adapt to extreme circumstances through the stringent response (Wu & Xie, 2009).

Detection in Bacteria : A sensitive and visual strategy for detecting ppGpp in bacteria has been developed using copper ions-mediated 4-mercaptobenzoic acid modified gold nanoparticles. This method is effective over a wide concentration range and exhibits excellent selectivity over other nucleotides and biomolecules (Chen et al., 2018).

Selective Inhibition of tRNATyr Transcription : ppGpp selectively reduces the synthesis of su+III tRNA from omega 80 psu+III DNA relative to the synthesis of omega 80 RNA in a system in vitro containing DNA and Escherichia coli RNA polymerase holoenzyme as the sole macromolecular components (Debenham & Travers, 1977).

Photophysical Properties : The photophysical properties of triguanosine diphosphate in aqueous solutions have been studied. The temperature, salt, and concentration dependence of the absorption and fluorescence spectra indicate the association of trimers, possibly forming a tetraplex structure (Markovitsi, Gustavsson, & Sharonov, 2004).

Light-Activated Hydrolysis : The hydrolysis of guanosine triphosphate (GTP) and the consequent formation of guanosine diphosphate (GDP) and phosphate (P1) are activated by light in a suspension of broken retinal rods (Bignetti, Cavaggioni, & Sorbi, 1978).

Supramolecular Chemistry : Guanosine derivatives, including guanosine 5'-monophosphate disodium salt (GMP), in the presence of trivalent lanthanide ions, can form hydrogels composed of GMP-quadruplexes. These hydrogels consist of three-dimensional networks of one-dimensional nanofibers formed by the stacking G-quartets induced by lanthanide ions (Zhang et al., 2018).

Mécanisme D'action

Orientations Futures

Guanosine 5’-triphosphate plays a key role in many important biological processes of cells. It is not only a primer for DNA replication and one of the four essential nucleoside triphosphates for mRNA synthesis, but also an energy source for translation and other important cellular processes . It has potential applications in biological research and medicine .

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMHXINREUQYRO-GWTDSMLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N6O14P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746729 |

Source

|

| Record name | Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103192-39-8 |

Source

|

| Record name | Guanosine 5'-(trihydrogen diphosphate)--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[o-(p-Chlorophenylthio)benzylidene]-2-phenyl-5(4H)-oxazolone](/img/structure/B560974.png)

![Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid](/img/structure/B560975.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)